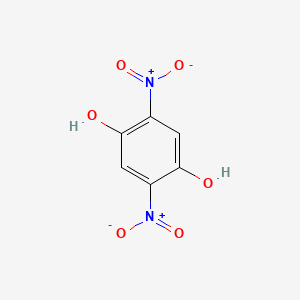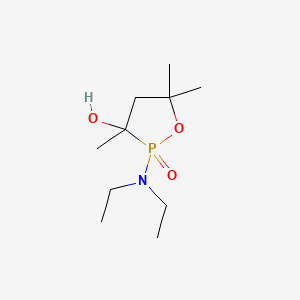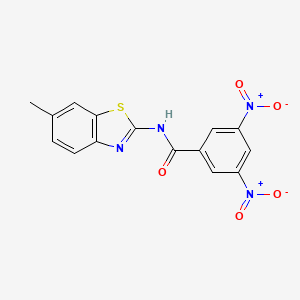
6-Bromo-3-(3-(4-bromo-phenyl)-acryloyl)-4-phenyl-1H-quinolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 6-Bromo-3-(3-(4-bromo-phényl)-acryloyl)-4-phényl-1H-quinolin-2-one est un composé organique complexe appartenant à la famille des quinoléines. Les dérivés de la quinoléine sont connus pour leurs diverses activités biologiques et sont largement utilisés en chimie médicinale.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 6-Bromo-3-(3-(4-bromo-phényl)-acryloyl)-4-phényl-1H-quinolin-2-one implique généralement des réactions organiques à plusieurs étapes. Une méthode courante est la réaction de couplage de Suzuki–Miyaura, qui est une réaction de couplage croisé catalysée au palladium entre un halogénure d'aryle et un acide arylboronique . Cette réaction est connue pour ses conditions douces et son efficacité élevée.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des réactions de couplage de Suzuki–Miyaura à grande échelle, utilisant des réacteurs automatisés et des conditions optimisées pour garantir un rendement et une pureté élevés. L'utilisation de techniques de purification avancées, telles que la chromatographie, est essentielle pour isoler le produit souhaité des sous-produits et des impuretés.
Analyse Des Réactions Chimiques
Types de réactions
Réduction : Les réactions de réduction peuvent être utilisées pour modifier le groupe acrylate, le transformant potentiellement en alcane ou en alcool.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Les agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont fréquemment utilisés.
Substitution : Les nucléophiles comme les amines ou les thiols peuvent être utilisés en conditions basiques pour remplacer les atomes de brome.
Principaux produits formés
Oxydation : N-oxydes de quinoléine.
Réduction : Dérivés alcanes ou alcools.
Substitution : Divers dérivés de quinoléine substitués selon le nucléophile utilisé.
Applications De Recherche Scientifique
La 6-Bromo-3-(3-(4-bromo-phényl)-acryloyl)-4-phényl-1H-quinolin-2-one a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément de construction dans la synthèse de molécules plus complexes.
Médecine : Exploré pour ses propriétés anti-inflammatoires et antimicrobiennes.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés électroniques ou optiques spécifiques.
5. Mécanisme d'action
Le mécanisme d'action de la 6-Bromo-3-(3-(4-bromo-phényl)-acryloyl)-4-phényl-1H-quinolin-2-one implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le composé peut inhiber l'activité enzymatique en se liant au site actif, bloquant ainsi l'accès du substrat. Il peut également interagir avec les récepteurs cellulaires, modulant les voies de transduction du signal et affectant les fonctions cellulaires .
Mécanisme D'action
The mechanism of action of 6-Bromo-3-(3-(4-bromo-phenyl)-acryloyl)-4-phenyl-1H-quinolin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparaison Avec Des Composés Similaires
Composés similaires
6-Bromo-4-phénylquinolin-2-one : Manque le groupe acrylate, ce qui entraîne une réactivité chimique et une activité biologique différentes.
3-(4-Bromo-phényl)-acryloyl-4-phénylquinolin-2-one : Structure similaire mais sans l'atome de brome en position 6, affectant ses propriétés électroniques et sa réactivité.
Unicité
La 6-Bromo-3-(3-(4-bromo-phényl)-acryloyl)-4-phényl-1H-quinolin-2-one est unique en raison de la présence à la fois d'atomes de brome et du groupe acrylate, qui confèrent des propriétés chimiques et biologiques distinctes. Ces caractéristiques en font un composé précieux pour diverses applications de recherche et utilisations thérapeutiques potentielles.
Propriétés
Formule moléculaire |
C24H15Br2NO2 |
|---|---|
Poids moléculaire |
509.2 g/mol |
Nom IUPAC |
6-bromo-3-[(E)-3-(4-bromophenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C24H15Br2NO2/c25-17-9-6-15(7-10-17)8-13-21(28)23-22(16-4-2-1-3-5-16)19-14-18(26)11-12-20(19)27-24(23)29/h1-14H,(H,27,29)/b13-8+ |
Clé InChI |
ORKTYYMXNNFWLQ-MDWZMJQESA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)C(=O)/C=C/C4=CC=C(C=C4)Br |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)C(=O)C=CC4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B11706845.png)
![1-[2-(1H-indol-3-yl)ethyl]-2,4,6-triphenylpyridinium](/img/structure/B11706852.png)


![Ethyl 2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate](/img/structure/B11706870.png)

![1-Bromo-17-(3-chlorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11706873.png)


![(2E)-1-[4-(dimethylamino)phenyl]-3-(pyridin-3-yl)prop-2-en-1-one](/img/structure/B11706890.png)
![2,4-di(piperidin-1-yl)-6-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]-1,3,5-triazine](/img/structure/B11706895.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1Z)-6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11706910.png)
